![molecular formula C34H60N2O2 B3031595 Sebacoyl biscyclohexylamide CAS No. 5426-13-1](/img/structure/B3031595.png)
Sebacoyl biscyclohexylamide
Overview
Description
Sebacoyl biscyclohexylamide is a compound that can be derived from sebacic acid, a naturally occurring dicarboxylic acid. While the provided papers do not directly discuss sebacoyl biscyclohexylamide, they do provide insights into related compounds and their synthesis, which can be informative for understanding the properties and potential synthesis routes for sebacoyl biscyclohexylamide.
Synthesis Analysis
The synthesis of related sebacic acid derivatives has been explored in various studies. For instance, a biocatalytic synthesis of sebacic biscyclocarbonate, a monomer for non-isocyanate polyurethane (NIPU) synthesis, was developed using sebacic acid and glycerol carbonate as bio-based reactants . Another study focused on the synthesis of bis(2-ethylhexyl)ester of sebacic acid, a synthetic lubricant, under subcritical and near-critical conditions without external catalysts . These studies suggest that sebacoyl biscyclohexylamide could potentially be synthesized through similar biocatalytic or non-catalytic methods, using sebacic acid as a starting material.
Molecular Structure Analysis
The molecular structure of sebacoyl biscyclohexylamide would likely be characterized by the presence of the sebacoyl moiety linked to cyclohexylamine groups. While the papers provided do not directly address the structure of sebacoyl biscyclohexylamide, they do discuss the molecular structure of related compounds. For example, the molecular structure of bis(dicyclohexylselenophosphinyl)selenide was investigated using X-ray diffractometry and various spectroscopic techniques . These methods could be applied to determine the molecular structure of sebacoyl biscyclohexylamide.
Chemical Reactions Analysis
The reactivity of sebacic acid derivatives is highlighted in the synthesis of various compounds. Sebacoyl isothiocyanate, for example, was reacted with cyanoacetic acid hydrazide to afford N1,N10-bis (1,3,4-thiadiazole) derivatives . This indicates that sebacic acid derivatives can participate in the formation of heterocyclic compounds, suggesting that sebacoyl biscyclohexylamide may also undergo chemical reactions to form a variety of structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of sebacic acid derivatives can vary widely depending on their structure. For instance, polyamides derived from sebacyl bisketene exhibited different glass transition and melting temperatures . Similarly, macrocyclic complexes from sebacoyl dicarboxamides were synthesized and characterized, with their magnetic susceptibility and spectral data suggesting specific geometries and antiferromagnetic properties . These findings imply that sebacoyl biscyclohexylamide would also have unique physical and chemical properties that could be characterized using similar analytical techniques.
Scientific Research Applications
Polyester Synthesis : Sebacoyl chloride, a related compound, is used in the synthesis of polyesters. In a study by Kricheldorf et al. (1999), it was polycondensed with 2,2-Dibutyl-2-stanna-1,3-dioxepane to produce macrocyclic polyesters, primarily used in material science for their unique properties【Kricheldorf et al., 1999】.
Preparation of Multicyclic Polyesters : Another application in material science involves the polycondensation of sebacoyl chloride with other compounds to create multicyclic polyesters. This process was explored by Kricheldorf et al. (2007) using 5,5‘,6,6‘-Tetrahydroxy-3,3,3‘,3‘-tetramethylspirobisindane and resulted in gels or soluble multicyclic polyesters【Kricheldorf et al., 2007】.
Synthesis of Bis-Derivatives : Sebacoyl isothiocyanate, a compound derived from sebacoyl, has been used in the synthesis of various bis-derivatives like bis(1,3,4-thiadiazole) and others, as noted by Thabet (2020). These derivatives have potential applications in pharmaceuticals and material chemistry【Thabet, 2020】.
Antimicrobial Activity : Sebacoyl derivatives have also been investigated for their antimicrobial properties. Mruthyunjayaswamy et al. (2005) synthesized macrocyclic di- and tetra-nuclear complexes from sebacoyl dicarboxamides which showed good antifungal and antibacterial activities【Mruthyunjayaswamy et al., 2005】.
Enhancing Bacterial Permeability : In the study by Brehm-Stecher and Johnson (2003), sesquiterpenoids, including sebacoyl derivatives, were investigated for their ability to increase bacterial susceptibility to antibiotics by enhancing bacterial permeability【Brehm-Stecher and Johnson, 2003】.
Synthesis of N,N'-bis Derivatives : Gao Qing-jiao (2009) synthesized N,N'-bis(salicyloyl)sebacic acid dihydrazide from sebacoyl chloride, a process that has implications in organic synthesis and material science【Gao Qing-jiao, 2009】.
properties
IUPAC Name |
N,N,N',N'-tetracyclohexyldecanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H60N2O2/c37-33(35(29-19-9-5-10-20-29)30-21-11-6-12-22-30)27-17-3-1-2-4-18-28-34(38)36(31-23-13-7-14-24-31)32-25-15-8-16-26-32/h29-32H,1-28H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVYLEGWWLNNLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)CCCCCCCCC(=O)N(C3CCCCC3)C4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H60N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279746 | |
Record name | Sebacoyl biscyclohexylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70279746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sebacoyl biscyclohexylamide | |
CAS RN |
5426-13-1 | |
Record name | NSC14013 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14013 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sebacoyl biscyclohexylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70279746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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